Etarotene

Catalog No.
S527479
CAS No.
87719-32-2
M.F
C25H32O2S
M. Wt
396.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etarotene

CAS Number

87719-32-2

Product Name

Etarotene

IUPAC Name

6-[(E)-1-(4-ethylsulfonylphenyl)prop-1-en-2-yl]-1,1,4,4-tetramethyl-2,3-dihydronaphthalene

Molecular Formula

C25H32O2S

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C25H32O2S/c1-7-28(26,27)21-11-8-19(9-12-21)16-18(2)20-10-13-22-23(17-20)25(5,6)15-14-24(22,3)4/h8-13,16-17H,7,14-15H2,1-6H3/b18-16+

InChI Key

UDAZCXVIYSIEFX-FBMGVBCBSA-N

SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Solubility

Soluble in DMSO

Synonyms

arotinoid ethylsulfone, ethyl 4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl)phenylsulfone, Ro 15-1570, Ro-15-1570

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Isomeric SMILES

CCS(=O)(=O)C1=CC=C(C=C1)/C=C(\C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Description

The exact mass of the compound Etarotene is 396.2123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Retinoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Etarotene is chemically classified as 4-[2-(4-hydroxyphenyl)-6-methyl-3-oxo-4-hexenyl]-2-methylphenol sulfone. Its molecular formula is C25H32O2S, and it has a molecular weight of 416.59 g/mol . The compound is characterized by its unique structure, which includes a phenolic moiety and a sulfone group, contributing to its biological activity and stability.

  • Oxidation: This compound can be oxidized to form various metabolites that may exhibit different biological activities.
  • Conjugation: It can also participate in conjugation reactions with other molecules, enhancing its solubility and bioavailability.
  • Thermal Stability: Etarotene exhibits thermal stability under physiological conditions, which is crucial for its efficacy in therapeutic applications .

Etarotene exhibits significant biological activity primarily through its interaction with retinoic acid receptors (RARs). It binds to these receptors and modulates gene expression related to cell differentiation and proliferation. This mechanism underlies its potential use in treating skin disorders such as psoriasis and certain types of cancer . Additionally, etarotene has shown anti-inflammatory properties and may influence lipid metabolism.

The synthesis of etarotene typically involves several steps:

  • Formation of the Core Structure: The initial steps often include the construction of the aromatic ring system through electrophilic aromatic substitution.
  • Introduction of Functional Groups: Subsequent reactions introduce the sulfone group and other necessary substituents to achieve the final structure.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing .

Etarotene has potential applications in various fields:

  • Dermatology: It is being investigated for the treatment of skin conditions like acne and psoriasis due to its ability to modulate keratinocyte differentiation.
  • Oncology: Research suggests that etarotene may have anticancer properties, particularly in skin cancers and possibly other malignancies .
  • Cosmetic Industry: Its effects on skin cell turnover make it a candidate for inclusion in anti-aging formulations.

Studies on etarotene's interactions indicate that it can influence various metabolic pathways:

  • Drug Interactions: Etarotene may interact with other medications metabolized by cytochrome P450 enzymes, necessitating caution when co-administered with such drugs.
  • Biological Pathways: Its modulation of retinoic acid signaling pathways suggests potential interactions with other retinoids and compounds involved in similar metabolic processes .

Etarotene is part of a broader class of retinoids known as arotinoids. Here are some similar compounds along with a comparison highlighting etarotene's uniqueness:

Compound NameStructureUnique Features
AcitretinA second-generation retinoidPrimarily used for psoriasis; less potent than etarotene in certain contexts
TemaroteneAnother arotinoid derivativeExhibits distinct pharmacokinetics compared to etarotene
EtretinateAn ester form of etretinHas longer half-life but similar therapeutic uses
Ro 10-9359A related retinoidUsed in similar applications but differs in receptor affinity

Etarotene stands out due to its specific sulfone modification, which enhances its stability and bioactivity compared to other retinoids. This modification allows for improved receptor binding and potentially reduced side effects associated with traditional retinoids.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.5

Hydrogen Bond Acceptor Count

2

Exact Mass

396.21230143 g/mol

Monoisotopic Mass

396.21230143 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PD3817FE9N

Pharmacology

Etarotene is an ethylsulfonyl derivative of arotinoic acid with differentiation inducing and potential antineoplastic activities. Like other retinoic acid agents, etarotene binds to and activates retinoic acid receptors (RARs), thereby inducing changes in the expression of certain genes leading to cell differentiation and decreased cell proliferation in susceptible cells.

Wikipedia

Etarotene

Dates

Modify: 2024-02-18
1: Zheng ZS, Xue GZ, Prystowsky JH. Regulation of the induction of ornithine decarboxylase in keratinocytes by retinoids. Biochem J. 1995 Jul 1;309 ( Pt 1):159-65. PubMed PMID: 7619051; PubMed Central PMCID: PMC1135814.
2: Xue GZ, Zheng ZS, Chen RZ, Lloyd MB, Prystowsky JH. Phorbol 12-myristate 13-acetate inhibits epidermal growth factor signalling in human keratinocytes, leading to decreased ornithine decarboxylase activity. Biochem J. 1996 Oct 15;319 ( Pt 2):641-8. PubMed PMID: 8912706; PubMed Central PMCID: PMC1217815.
3: Wyss R, Bucheli F. Quantitative analysis of retinoids in biological fluids by high-performance liquid chromatography using column switching. III. Determination of the arotinoid sumarotene and its Z-isomer in human and animal plasma. J Chromatogr. 1992 Apr 15;576(1):111-20. PubMed PMID: 1500445.

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